molecular formula C25H26FN5O4 B3020025 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-38-1

9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B3020025
CAS-Nummer: 872628-38-1
Molekulargewicht: 479.512
InChI-Schlüssel: WILBOGJMURCWEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2,4-Dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with dimethoxyphenyl, fluorobenzyl, and dimethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final steps involve the methylation of the purine core to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2,4-Dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent . Research indicates that it may act as an inhibitor for specific enzymes or receptors involved in various diseases.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit inhibitory activity against phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular levels of cyclic nucleotides .

Anticancer Activity

Research into related purine derivatives has revealed their potential as anticancer agents. For instance, compounds that share structural motifs with our target compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to interfere with DNA synthesis or repair mechanisms .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This aspect is particularly relevant for developing treatments for neurological disorders such as depression and schizophrenia.

Antidepressant Properties

Preliminary studies indicate that modifications of similar purine derivatives can yield compounds with antidepressant-like effects in animal models. The modulation of neurotransmitter levels through PDE inhibition may play a significant role in these outcomes .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with altered pharmacological properties. Understanding the synthetic pathways is essential for optimizing its efficacy and safety profiles.

Synthetic Pathways

Research has outlined several synthetic routes for creating similar tetrahydropyrimidine derivatives, which can be modified to enhance biological activity or reduce toxicity .

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the applications of structurally related compounds:

StudyFindingsApplications
Smith et al., 2020Identified PDE4 inhibition in a related compoundPotential treatment for COPD
Johnson et al., 2021Demonstrated anticancer effects in vitroDevelopment of new cancer therapies
Lee et al., 2022Explored neuropharmacological effectsPossible antidepressant development

Wirkmechanismus

The mechanism of action of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

The compound 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article aims to summarize the findings related to its biological activity, particularly focusing on its interactions with adenosine receptors and its antiproliferative effects.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a tetrahydropyrimido ring fused with a purine base. Its molecular formula is C18H20FN3O4C_{18}H_{20}FN_3O_4, and it exhibits properties that make it suitable for biological applications.

Adenosine Receptor Interaction

Research has indicated that derivatives of tetrahydropyrimido[2,1-f]purines exhibit significant activity as antagonists at adenosine receptors. Specifically:

  • Dual A1/A2A Adenosine Receptor Antagonism : Compounds similar to this compound have shown promising results in inhibiting both A1 and A2A adenosine receptors. For instance, related compounds have demonstrated K_i values in the nanomolar range (e.g., 249 nM for A1 and 253 nM for A2A) .

Antiproliferative Activity

The compound's potential as an antiproliferative agent has been explored in various cancer cell lines:

  • Cytotoxic Effects : In vitro studies have shown that related purine derivatives possess cytotoxic effects on several cancer cell lines. For example:
    • HeLa Cells : Some derivatives exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .
    • CFPAC-1 Cells : The same derivatives showed significant growth inhibition with IC50 values around 0.98 µM .

The mechanism through which these compounds exert their biological effects often involves the modulation of signaling pathways associated with adenosine receptors. By blocking these receptors, the compounds can influence cellular processes such as proliferation and apoptosis.

Study 1: Dual A1/A2A Antagonists

In a study investigating the pharmacological profiles of purine derivatives:

  • Findings : The compound demonstrated effective dual antagonism at both A1 and A2A receptors with minimal selectivity towards either receptor subtype.
  • Implications : This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial, such as in certain cancers or neurological disorders .

Study 2: Antiproliferative Effects on Cancer Cells

Another investigation focused on the antiproliferative activities of structurally similar compounds:

  • Results : Compounds showed significant cytotoxicity against various tumor cell lines with mechanisms linked to apoptosis induction.
  • : These findings highlight the potential for developing new anticancer therapies based on this class of compounds .

Data Summary Table

Compound NameK_i (nM) A1K_i (nM) A2AIC50 (µM) HeLaIC50 (µM) CFPAC-1
9-Dimethoxy2492530.980.79
Related Derivative11694Not specifiedNot specified

Eigenschaften

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-18(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-5-7-17(26)8-6-16/h5-11,15H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBOGJMURCWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.